molecular formula C12H14N2 B13981550 5-(4-Isopropylphenyl)-1H-pyrazole

5-(4-Isopropylphenyl)-1H-pyrazole

Cat. No.: B13981550
M. Wt: 186.25 g/mol
InChI Key: DGRQLWGCUJBDEA-UHFFFAOYSA-N
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Description

3-[4-(1-Methylethyl)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound features a phenyl group substituted with an isopropyl group at the 4-position, attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-Methylethyl)phenyl]-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-isopropylbenzoyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-Methylethyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can yield hydropyrazoles or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

3-[4-(1-Methylethyl)phenyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(1-Methylethyl)phenyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylphenylhydrazine: A precursor in the synthesis of the target compound.

    1-Phenyl-3-methyl-1H-pyrazole: A structurally similar pyrazole with different substituents.

    3-(4-Methylphenyl)-1H-pyrazole: Another pyrazole derivative with a methyl group instead of an isopropyl group.

Uniqueness

3-[4-(1-Methylethyl)phenyl]-1H-pyrazole is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for particular applications, distinguishing it from other pyrazole derivatives.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)-1H-pyrazole

InChI

InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-14-12/h3-9H,1-2H3,(H,13,14)

InChI Key

DGRQLWGCUJBDEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=NN2

Origin of Product

United States

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